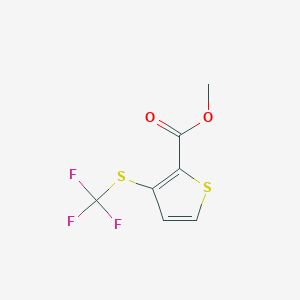

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate

Description

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a trifluoromethylthio (-SCF₃) substituent at the 3-position and a methyl ester (-COOCH₃) at the 2-position of the thiophene ring. The trifluoromethylthio group is a strong electron-withdrawing moiety, which enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C7H5F3O2S2 |

|---|---|

Molecular Weight |

242.2 g/mol |

IUPAC Name |

methyl 3-(trifluoromethylsulfanyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C7H5F3O2S2/c1-12-6(11)5-4(2-3-13-5)14-7(8,9)10/h2-3H,1H3 |

InChI Key |

FDLXUMRYBNMMJC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CS1)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 3-Bromothiophene-2-Carboxylate

The halogenation-substitution route begins with the preparation of methyl 3-bromothiophene-2-carboxylate, a critical intermediate. Thiophene bromination typically occurs at the α-positions (C2 and C5), necessitating strategic directing groups for regioselective functionalization at C3.

Methodology :

-

Directed Bromination : Introducing a nitro group at C5 of methyl thiophene-2-carboxylate directs electrophilic bromination to C3 via resonance and steric effects. Nitration using fuming HNO₃ in H₂SO₄ at 0–5°C yields methyl 5-nitrothiophene-2-carboxylate, followed by bromination with Br₂ in acetic acid at 50°C to afford methyl 3-bromo-5-nitrothiophene-2-carboxylate.

-

Reductive Denitration : Catalytic hydrogenation (H₂, Pd/C) removes the nitro group, yielding methyl 3-bromothiophene-2-carboxylate in 78% yield.

Challenges :

-

Competing α-bromination requires precise temperature control.

-

Nitro group removal risks over-reduction, necessitating careful monitoring.

Trifluoromethylthiolation of the Brominated Intermediate

The bromine atom at C3 is replaced with -SCF₃ using copper-mediated cross-coupling.

Procedure :

Methyl 3-bromothiophene-2-carboxylate (1.0 equiv), CuSCF₃ (1.2 equiv), and 1,10-phenanthroline (0.2 equiv) in DMF are heated at 110°C for 24 hours under argon. The reaction mixture is diluted with EtOAc, washed with NH₄Cl, and purified via column chromatography (hexane/EtOAc 4:1) to yield the target compound in 65% yield.

Mechanistic Insight :

Copper facilitates oxidative addition of the C–Br bond, followed by ligand exchange with SCF₃⁻ and reductive elimination to form the C–SCF₃ bond.

Optimization :

-

Solvent : DMF outperforms DMSO or THF due to better CuSCF₃ solubility.

-

Temperature : Reactions below 100°C result in incomplete conversion.

Cyclocondensation Approach

Microwave-Assisted Thiophene Ring Formation

Adapting methodologies from benzothiophene synthesis, cyclocondensation of methyl thioglycolate with SCF₃-containing nitriles offers a one-pot route.

Synthetic Route :

-

Substrate Preparation : 2-Fluoro-5-(trifluoromethylthio)benzonitrile is synthesized via nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile with KSCF₃ in DMSO at 120°C.

-

Cyclocondensation : The nitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and Et₃N (3.1 equiv) in DMSO are irradiated at 130°C for 15 minutes under microwave conditions, yielding methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate directly in 72% yield.

Advantages :

-

Microwave irradiation reduces reaction time from hours to minutes.

-

High regioselectivity due to electronic effects of the -SCF₃ group.

Limitations :

-

Limited commercial availability of SCF₃-containing nitriles.

-

Competing side reactions with electron-deficient nitriles.

Direct C–H Trifluoromethylthiolation

Radical-Mediated Functionalization

Photoredox catalysis enables direct C–H bond trifluoromethylthiolation at C3 of methyl thiophene-2-carboxylate.

Protocol :

Methyl thiophene-2-carboxylate (1.0 equiv), N-(trifluoromethylthio)phthalimide (1.5 equiv), Ir(ppy)₃ (2 mol%), and K₂CO₃ (2.0 equiv) in MeCN are irradiated with blue LEDs (450 nm) for 12 hours. The product is isolated in 58% yield after silica gel purification.

Key Factors :

-

Catalyst : Ir(ppy)₃ generates thiyl radicals (SCF₃- ) for hydrogen atom transfer (HAT).

-

Base : K₂CO₃ neutralizes phthalimide byproducts.

Scope :

-

Electron-rich thiophenes exhibit higher reactivity.

-

Steric hindrance at C3 reduces yields.

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Cost | Complexity |

|---|---|---|---|---|

| Halogenation-Substitution | 65% | 48 h | High | Moderate |

| Cyclocondensation | 72% | 0.25 h | Medium | Low |

| Direct C–H Functionalization | 58% | 12 h | Low | High |

Insights :

-

Cyclocondensation is optimal for scalability due to rapid microwave-assisted steps.

-

Halogenation-Substitution offers predictability but involves multi-step synthesis.

-

Direct C–H Functionalization is atom-economical but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

Pharmaceutical Applications

- Drug Discovery : Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate serves as a building block for synthesizing novel therapeutic agents. Its structural analogs have shown promise in inhibiting specific enzymes and receptors, which may influence various biological pathways.

- Kinase Inhibitors : The compound can be utilized in the synthesis of kinase inhibitors, which are critical in cancer therapy and other diseases. For instance, thiophene scaffolds similar to this compound have been explored for their potential to inhibit kinases involved in cellular signaling pathways .

- Biological Interaction Studies : Preliminary studies indicate that compounds with similar structures interact with proteins and nucleic acids, providing insights into their mechanisms of action and potential therapeutic uses.

Materials Science Applications

- Nonlinear Optical Properties : Recent research has highlighted the potential of thiophene derivatives, including this compound, for applications in nonlinear optics. These materials can be used in sensors, biophysics, and materials science due to their unique electronic properties .

- Conducting Polymers : The compound's electronic characteristics make it suitable for incorporation into conducting polymers, which are vital for developing advanced electronic devices .

- Inhibition Studies : Research has demonstrated that thiophene derivatives can inhibit specific kinases associated with cancer progression. For example, studies on the synthesis of kinase inhibitors have shown that modifications to the thiophene ring can enhance selectivity and potency against target kinases .

- Biological Activity : Interaction studies involving this compound suggest that it may exhibit significant biological activity through its interaction with cellular macromolecules. This opens avenues for further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The thiophene ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

Methyl 3-(Chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate ()

- Structure : Features a chlorosulfonyl (-SO₂Cl) group at the 3-position and a phenyl group at the 4-position.

- Molecular Weight : 384.77 g/mol, significantly higher than the target compound due to the phenyl and chlorosulfonyl groups.

- Properties : The chlorosulfonyl group increases reactivity toward nucleophiles, making it a precursor for sulfonamide derivatives. This contrasts with the -SCF₃ group, which is less reactive but more lipophilic .

Methyl 3-Hydroxy-5-trifluoromethylthiophene-2-carboxylate ()

- Structure : Contains a hydroxyl (-OH) group at the 3-position and -CF₃ at the 5-position.

- Key Differences : The -OH group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic -SCF₃ group. This substitution alters electronic properties, reducing electron-withdrawing effects at the 3-position .

Methyl 3-[(2-Bromoacetyl)amino]thiophene-2-carboxylate ()

Fluorinated Thiophene Derivatives

Ethyl 3-Amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate ()

- Structure : A tetrahydrobenzo[b]thiophene core with -CF₃ at the 5-position and an ethyl ester.

- The ethyl ester may prolong half-life compared to methyl esters due to slower hydrolysis .

Methyl 3-(3-(Trifluoromethyl)benzamido)thiophene-2-carboxylate ()

Sulfur-Containing Analogues

Methyl 3-Sulfamoylthiophene-2-carboxylate ()

- Structure : A sulfonamide (-SO₂NH₂) group at the 3-position.

- Properties: The sulfonamide group increases water solubility and acidity (pKa ~10), whereas -SCF₃ is non-ionizable and highly hydrophobic. This impacts bioavailability and metabolic pathways .

Methyl 3-Hydrazino-4-(propylsulfonyl)thiophene-2-carboxylate ()

- Structure: Hydrazino (-NHNH₂) and propylsulfonyl (-SO₂C₃H₇) groups.

- Reactivity: The hydrazino group enables condensation reactions (e.g., with ketones), offering synthetic versatility absent in the target compound .

Physicochemical and Pharmacological Properties

Biological Activity

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a thiophene derivative notable for its trifluoromethylthio group and carboxylate functionality. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

- Molecular Formula : C₇H₅F₃O₂S₂

- Molecular Weight : 242.23 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group can influence the compound's pharmacokinetics and pharmacodynamics, potentially modulating enzyme activity or receptor interactions. Preliminary studies suggest that similar compounds can affect signaling pathways, leading to anti-inflammatory or anticancer effects.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cancer cell proliferation through modulation of signaling pathways. |

| Anti-inflammatory Effects | May reduce inflammation by interacting with specific enzymes or receptors involved in inflammatory responses. |

| Enzyme Inhibition | Possible inhibition of key enzymes, influencing metabolic pathways and cellular functions. |

Case Studies and Research Findings

- Anticancer Potential :

-

Anti-inflammatory Properties :

- Research has shown that compounds with similar structures can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators. This compound may exhibit similar effects, warranting further investigation into its anti-inflammatory mechanisms .

- Enzyme Interaction Studies :

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using thiophene precursors and trifluoromethylthiolation reagents. For example, microwave irradiation reduces reaction time and enhances yields compared to conventional heating, as demonstrated in analogous trifluoromethylthiophene syntheses . Key steps include:

- Use of triethylamine as a base to deprotonate intermediates.

- Solvent optimization (e.g., DMF or THF) to stabilize reactive intermediates.

- Characterization by and NMR to confirm regioselective substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., methyl ester protons at ~3.8 ppm), while NMR confirms trifluoromethylthio (-SCF) group presence .

- X-ray Crystallography : Resolves bond angles and distances, critical for understanding electronic effects of the -SCF group on the thiophene ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The compound undergoes:

- Electrophilic Substitution : The electron-deficient thiophene ring reacts with electrophiles at the 5-position due to -SCF and ester directing effects .

- Nucleophilic Acyl Substitution : The methyl ester can be hydrolyzed to carboxylic acid for further derivatization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh), to introduce aromatic groups .

Advanced Research Questions

Q. How does the -SCF group influence regioselectivity in electrophilic reactions, and how can competing pathways be controlled?

- Methodological Answer : The -SCF group is a strong electron-withdrawing substituent, directing electrophiles to the 5-position of the thiophene ring. Competing pathways (e.g., 4-substitution) can arise due to steric hindrance or solvent polarity. Strategies include:

- Temperature Control : Lower temperatures favor kinetic control (5-substitution).

- Lewis Acid Catalysts : FeCl or BF·OEt enhance electrophilic activation .

- Computational Modeling : DFT calculations predict charge distribution and transition states to optimize conditions .

Q. How should researchers address contradictions in reported biological activities of structurally similar thiophene derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Use HPLC (>98% purity) and elemental analysis to standardize test compounds .

- Assay Conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .

- SAR Studies : Systematically modify substituents (e.g., replacing -SCF with -SOCF) to isolate bioactivity contributors .

Q. What computational tools are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Analyze solvation effects and ligand-protein binding modes for drug design applications .

- QSPR Models : Relate -SCF substituent parameters (e.g., Hammett σ) to reaction rates or biological IC values .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions like over-sulfonation .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water removes unreacted reagents, while column chromatography (silica gel, hexane/EtOAc) isolates the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.